molecular formula C13H21NO2 B11453352 1-(Butylamino)-3-phenoxypropan-2-ol CAS No. 3246-04-6

1-(Butylamino)-3-phenoxypropan-2-ol

Cat. No.: B11453352
CAS No.: 3246-04-6
M. Wt: 223.31 g/mol
InChI Key: JCLZQRQJFXFGGK-UHFFFAOYSA-N
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Description

1-(Butylamino)-3-phenoxypropan-2-ol is an organic compound that belongs to the class of beta-blockers These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butylamino)-3-phenoxypropan-2-ol can be synthesized through a multi-step process involving the reaction of phenol with epichlorohydrin to form glycidyl phenyl ether. This intermediate is then reacted with butylamine under controlled conditions to yield the final product. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions are crucial to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylamino)-3-phenoxypropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(Butylamino)-3-phenoxypropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential use in treating cardiovascular diseases, particularly hypertension and arrhythmias.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The primary mechanism of action of 1-(Butylamino)-3-phenoxypropan-2-ol involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the binding of the compound to the beta-adrenergic receptor, preventing the activation of the associated G-protein and subsequent signaling pathways.

Comparison with Similar Compounds

    Propranolol: Another beta-blocker with similar cardiovascular effects.

    Atenolol: A selective beta-blocker used to treat hypertension.

    Metoprolol: Commonly used for managing heart conditions.

Uniqueness: 1-(Butylamino)-3-phenoxypropan-2-ol is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively interact with beta-adrenergic receptors makes it a valuable compound for targeted therapeutic applications.

Properties

CAS No.

3246-04-6

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-(butylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C13H21NO2/c1-2-3-9-14-10-12(15)11-16-13-7-5-4-6-8-13/h4-8,12,14-15H,2-3,9-11H2,1H3

InChI Key

JCLZQRQJFXFGGK-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(COC1=CC=CC=C1)O

Origin of Product

United States

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